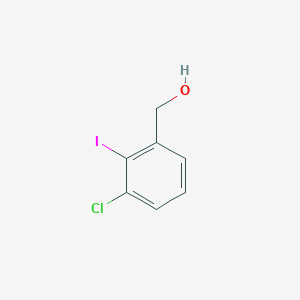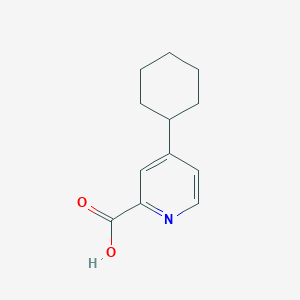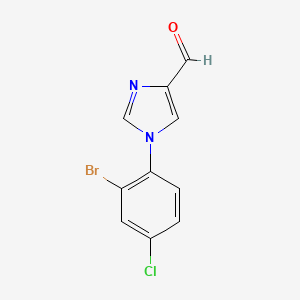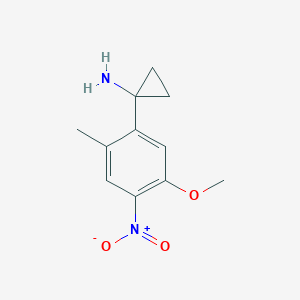
(3-Chloro-2-iodophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-iodophenyl)methanol is an organic compound with the molecular formula C7H6ClIO It is a derivative of phenol, where the phenyl ring is substituted with chlorine and iodine atoms at the 3 and 2 positions, respectively, and a hydroxymethyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 3-chlorophenylmethanol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like chlorobenzene and iodobenzene. The process includes halogenation, hydroxylation, and purification steps to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (3-Chloro-2-iodophenyl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3-Chloro-2-iodophenyl)aldehyde or (3-Chloro-2-iodobenzoic acid).
Reduction: Formation of (3-Chloro-2-iodophenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
(3-Chloro-2-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (3-Chloro-2-iodophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
(3-Chlorophenyl)methanol: Lacks the iodine atom, which may result in different reactivity and applications.
(2-Iodophenyl)methanol:
(3-Bromo-2-iodophenyl)methanol: Similar structure but with bromine instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: (3-Chloro-2-iodophenyl)methanol is unique due to the presence of both chlorine and iodine atoms, which can significantly impact its chemical behavior and potential applications. The combination of these halogens can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in various synthetic processes.
Propriétés
Numéro CAS |
1261614-27-0 |
|---|---|
Formule moléculaire |
C7H6ClIO |
Poids moléculaire |
268.48 g/mol |
Nom IUPAC |
(3-chloro-2-iodophenyl)methanol |
InChI |
InChI=1S/C7H6ClIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 |
Clé InChI |
KSPPDLDXQBRRDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041912.png)
![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)









